molecular formula C11H9NO3 B11898611 Methyl 3-hydroxyisoquinoline-7-carboxylate CAS No. 1416713-96-6

Methyl 3-hydroxyisoquinoline-7-carboxylate

Cat. No.: B11898611
CAS No.: 1416713-96-6
M. Wt: 203.19 g/mol
InChI Key: WYAJRVXZULWSOI-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyisoquinoline-7-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a methyl ester group at the 7th position and a hydroxyl group at the 3rd position on the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxyisoquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave irradiation or solvent-free conditions to enhance the efficiency and sustainability of the process . These methods are preferred due to their reduced environmental impact and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxyisoquinoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of isoquinoline, such as ketones, alcohols, and halogenated compounds .

Scientific Research Applications

Methyl 3-hydroxyisoquinoline-7-carboxylate is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxyisoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-hydroxyisoquinoline-3-carboxylate
  • Isoxazole derivatives
  • Quinoline derivatives

Uniqueness

Methyl 3-hydroxyisoquinoline-7-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

Biological Activity

Methyl 3-hydroxyisoquinoline-7-carboxylate (MHIQ) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MHIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MHIQ is a derivative of isoquinoline, characterized by the presence of a hydroxyl group at the 3-position and a carboxylate group at the 7-position. The molecular formula is C10H9NO3C_{10}H_{9}NO_3, and its structure contributes to its interaction with various biological targets.

Antitumor Activity

Recent studies have demonstrated that MHIQ exhibits significant antitumor activity. In vitro assays have shown that MHIQ can induce apoptosis in cancer cells through the activation of intrinsic pathways. For example, a study involving Ehrlich Ascites Carcinoma (EAC) cells reported that MHIQ treatment resulted in a 100% decrease in tumor cell viability compared to control groups .

The compound's mechanism appears to involve the modulation of apoptotic markers such as Bcl-2 and Bax, leading to increased oxidative stress within cancer cells. Histopathological examinations confirmed minimal toxicity to normal tissues, indicating a favorable therapeutic index .

Antiviral Activity

MHIQ has also been evaluated for its antiviral properties. Research indicates that isoquinoline derivatives, including MHIQ, can inhibit viral replication through interference with viral enzymes. A related compound demonstrated efficacy against HIV-1 integrase with IC50 values in the low micromolar range . While specific data on MHIQ's antiviral activity is limited, its structural analogs suggest potential effectiveness against various viral targets.

The biological activity of MHIQ is attributed to several mechanisms:

  • Induction of Apoptosis : MHIQ promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Oxidative Stress : The generation of reactive oxygen species (ROS) plays a critical role in mediating the cytotoxic effects of MHIQ on tumor cells.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in viral replication, suggesting that MHIQ may share this property.

Table 1: Summary of Biological Activities

Activity TypeTargetMechanismReference
AntitumorEAC CellsApoptosis induction
AntiviralHIV-1 IntegraseEnzyme inhibition
CytotoxicityVarious Cancer Cell LinesROS generation

Detailed Research Findings

  • Antitumor Efficacy : In vivo studies on mice bearing EAC showed that MHIQ significantly reduced tumor size without adversely affecting liver and kidney function, as confirmed by biochemical assays .
  • Molecular Docking Studies : Docking analyses suggest that MHIQ interacts favorably with key receptors involved in cancer progression and viral replication, indicating potential for dual-target therapeutic strategies .

Properties

CAS No.

1416713-96-6

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 3-oxo-2H-isoquinoline-7-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-7-5-10(13)12-6-9(7)4-8/h2-6H,1H3,(H,12,13)

InChI Key

WYAJRVXZULWSOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CNC(=O)C=C2C=C1

Origin of Product

United States

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